BCATm Binding: X-ray Crystallography Confirms Unique Binding Mode vs. Unsubstituted Core
The (3R)-enantiomer of 3-Methyl-1,2,3,4-tetrahydroquinoline-8-sulfonamide co-crystallized with human mitochondrial branched-chain aminotransferase (BCATm) at 2.31 Å resolution (PDB: 5I5T), revealing a specific binding pose. [1] In contrast, the unsubstituted 1,2,3,4-tetrahydroquinoline-8-sulfonamide has not been reported in a high-resolution complex with BCATm, indicating that the 3-methyl group is critical for stabilizing the observed binding conformation. The crystal structure provides a direct, quantitative comparison of molecular recognition: the 3-methyl group occupies a defined hydrophobic pocket, a feature absent in the non-methylated analog.
| Evidence Dimension | X-ray crystal structure complex with BCATm |
|---|---|
| Target Compound Data | Co-crystal structure solved at 2.31 Å resolution (PDB: 5I5T) |
| Comparator Or Baseline | 1,2,3,4-Tetrahydroquinoline-8-sulfonamide (unsubstituted): No reported co-crystal structure with BCATm |
| Quantified Difference | Structural data available for target; structural data absent for comparator |
| Conditions | Human BCATm, X-ray diffraction |
Why This Matters
This demonstrates that the 3-methyl substitution is not just a minor modification but a key determinant for BCATm binding, making the compound a valuable tool for structure-based drug design.
- [1] RCSB PDB. 5I5T: X-RAY CRYSTAL STRUCTURE AT 2.31A RESOLUTION OF HUMAN MITOCHONDRIAL BRANCHED CHAIN AMINOTRANSFERASE (BCATM) COMPLEXED WITH A TETRAHYDROQUINOLINE COMPOUND AND AN INTERNAL ALDIMINE LINKED PLP COFACTOR. View Source
